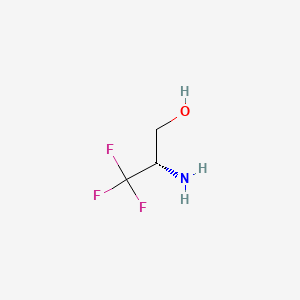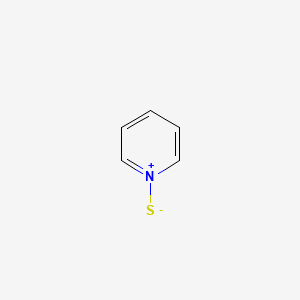
Pyridine, 1-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1-sulfide is an organic compound that contains a pyridine ring bonded to a sulfur atom. It is a heterocyclic aromatic compound, which means it has a ring structure that includes atoms of at least two different elements. This compound is known for its distinctive chemical properties and its applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridine, 1-sulfide can be synthesized through several methods. One common method involves the reaction of pyridine with sulfur or sulfur-containing compounds. For example, pyridine can react with sulfur dichloride (SCl2) under controlled conditions to form pyridine sulfide. Another method involves the use of sulfur monochloride (S2Cl2) as a reagent.
Industrial Production Methods
In industrial settings, pyridine sulfide is often produced through large-scale chemical reactions that involve the use of pyridine and sulfur compounds. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 1-sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine sulfoxide or pyridine sulfone, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of pyridine sulfide can lead to the formation of pyridine and hydrogen sulfide.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine sulfoxide, pyridine sulfone.
Reduction: Pyridine, hydrogen sulfide.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 1-sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some pyridine sulfide compounds are investigated for their potential use as pharmaceuticals.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pyridine sulfide involves its interaction with various molecular targets and pathways. For example, in biological systems, pyridine sulfide can interact with enzymes and proteins, leading to changes in their activity. The sulfur atom in pyridine sulfide can form bonds with metal ions, which can affect the function of metalloproteins and other metal-containing biomolecules.
Comparaison Avec Des Composés Similaires
Pyridine, 1-sulfide can be compared with other similar compounds, such as:
Pyridine: Pyridine itself is a basic heterocyclic compound with a nitrogen atom in the ring. This compound differs by having a sulfur atom bonded to the ring.
Pyridine sulfoxide: This compound is an oxidized form of pyridine sulfide, where the sulfur atom is bonded to an oxygen atom.
Pyridine sulfone: Another oxidized form, where the sulfur atom is bonded to two oxygen atoms.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity. The presence of both nitrogen and sulfur atoms in the ring allows it to participate in a variety of chemical reactions and interact with different molecular targets.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent and building block in organic synthesis, as well as a subject of interest in biological and medicinal research.
Propriétés
Numéro CAS |
115974-66-8 |
|---|---|
Formule moléculaire |
C5H5NS |
Poids moléculaire |
111.162 |
Nom IUPAC |
1-sulfidopyridin-1-ium |
InChI |
InChI=1S/C5H5NS/c7-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
YWSPNEMTARSIKW-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)[S-] |
Synonymes |
Pyridine, 1-sulfide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


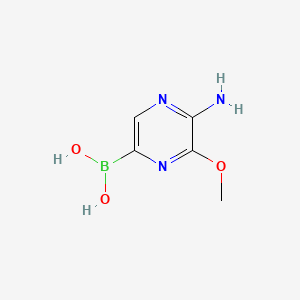

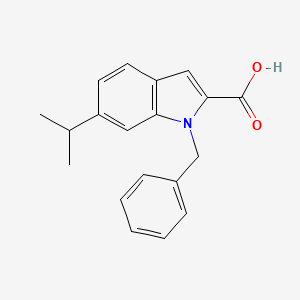
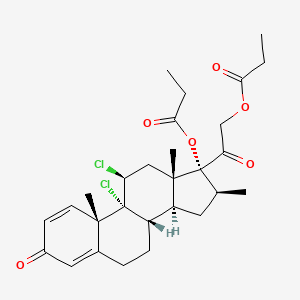
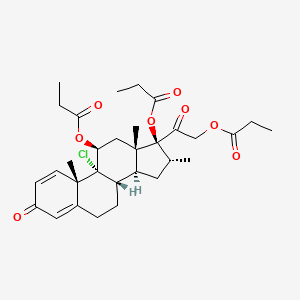
![7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole](/img/structure/B569608.png)
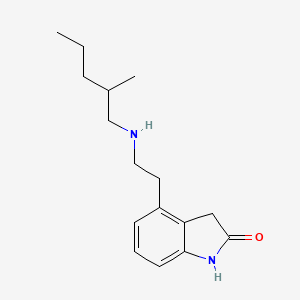
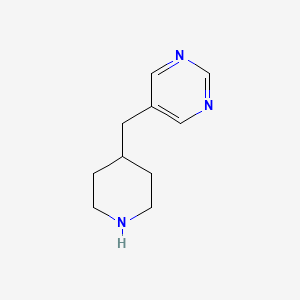
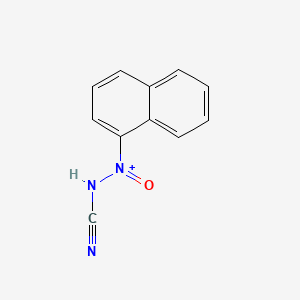
![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
